4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid
Description
Overview of 4-[3-[6-[6-(4-Methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic Acid
This compound (CAS: 258843-62-8) is a structurally complex bis-benzimidazole derivative characterized by two fused benzimidazole cores interconnected via a phenoxy bridge and a butanoic acid side chain. The compound’s molecular formula is $$ \text{C}{29}\text{H}{30}\text{N}{6}\text{O}{3} $$, with a molecular weight of 510.59 g/mol. Its SMILES notation, $$ \text{O=C(O)CCCOC1=CC=CC(C2=NC3=CC=C(C4=NC5=CC=C(N6CCN(C)CC6)C=C5N4)C=C3N2)=C1} $$, highlights the presence of a 4-methylpiperazine substituent on one benzimidazole ring and a carboxylic acid group on the aliphatic chain.
This compound belongs to the Hoechst 33258 analog family, known for their ability to bind the minor groove of DNA. The butanoic acid moiety enhances hydrophilicity compared to earlier analogs, potentially improving solubility for in vitro applications. The methylpiperazine group introduces basicity, which may facilitate interactions with nucleic acids or proteins through hydrogen bonding and electrostatic forces.
Historical Context of Benzimidazole-Based Compounds
Benzimidazoles emerged as critical pharmacophores in the mid-20th century, with initial research driven by their structural resemblance to purine bases in nucleic acids. Early derivatives like thiabendazole (1961) and albendazole (1975) demonstrated antiparasitic activity, paving the way for broader applications in medicinal chemistry. The discovery of Hoechst 33258 in the 1970s marked a milestone, as its bis-benzimidazole core enabled sequence-specific DNA minor groove binding, revolutionizing fluorescent staining techniques in molecular biology.
The synthesis of advanced analogs, including this compound, reflects modern efforts to optimize pharmacokinetic and binding properties. Innovations in cross-coupling reactions and regioselective substitutions since 2013 have enabled precise modifications of the benzimidazole scaffold. For instance, the introduction of the 4-methylpiperazine group in this compound likely stems from strategies to enhance DNA affinity or modulate cellular uptake.
Significance in Chemical and Biological Research
This compound’s design addresses key challenges in nucleic acid targeting:
- Enhanced Specificity : The bis-benzimidazole framework provides a rigid, planar structure that fits into the DNA minor groove, preferentially binding AT-rich regions. The methylpiperazine substituent may further stabilize interactions via van der Waals forces or hydrogen bonding with phosphate backbones.
- Improved Solubility : The butanoic acid side chain introduces a polar carboxylic acid group, addressing the limited aqueous solubility of earlier Hoechst dyes. This modification is critical for in vivo applications, where solubility impacts bioavailability.
- Versatile Applications :
Recent studies highlight its utility in fluorescence-based assays, where it exhibits strong emission upon DNA binding, outperforming classical dyes in photostability.
Classification within Hoechst Analog Family
Hoechst analogs are categorized by their bis-benzimidazole core and substituent patterns:
| Feature | Hoechst 33258 | This compound |
|---|---|---|
| Core Structure | Bis-benzimidazole | Bis-benzimidazole with phenoxy bridge |
| Substituents | Hydroxyl groups | 4-Methylpiperazine, butanoic acid |
| Molecular Weight | 451.9 g/mol | 510.59 g/mol |
| Solubility | Moderate in DMSO | Enhanced aqueous solubility due to carboxylic acid |
| Primary Use | DNA staining | Research tool for DNA interaction studies |
This compound represents a subclass of Hoechst analogs engineered for dual functionality: minor groove binding and enhanced physicochemical properties. The addition of the 4-methylpiperazine group distinguishes it from earlier derivatives, potentially enabling novel interactions with biomolecular targets beyond DNA, such as kinases or chromatin-modifying enzymes.
Properties
IUPAC Name |
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O3/c1-34-11-13-35(14-12-34)21-8-10-24-26(18-21)33-29(31-24)20-7-9-23-25(17-20)32-28(30-23)19-4-2-5-22(16-19)38-15-3-6-27(36)37/h2,4-5,7-10,16-18H,3,6,11-15H2,1H3,(H,30,32)(H,31,33)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQZJBBLMSBZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477829 | |
| Record name | Hoechst 33258 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258843-62-8 | |
| Record name | Hoechst 33258 analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-(4-methylpiperazin-1-yl)-1H-benzimidazole
Starting materials : 4-methylpiperazine and 2-chlorobenzimidazole or 2-nitrobenzimidazole derivatives.
Method : Nucleophilic aromatic substitution (SNAr) where 4-methylpiperazine displaces a leaving group (e.g., chlorine) on the benzimidazole ring under reflux in polar aprotic solvents such as DMF or DMSO.
Conditions : Heating at 80–120 °C with a base (e.g., potassium carbonate) to facilitate substitution.
Purification : Crystallization or column chromatography.
Construction of the bis-benzimidazole core
Approach : Coupling two benzimidazole units via a phenyl linker.
Method : The 1H-benzimidazol-2-yl group can be introduced onto a phenol derivative through palladium-catalyzed C–N or C–C coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling).
Alternative : Stepwise condensation of o-phenylenediamine derivatives with substituted benzoic acids or aldehydes bearing the phenoxybutanoic acid moiety.
Final purification and characterization
Purification : Recrystallization from suitable solvents or preparative HPLC.
Characterization : NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | SNAr substitution | 4-methylpiperazine, 2-chlorobenzimidazole, K2CO3, DMF, 100 °C | 70–85 | Formation of 6-(4-methylpiperazin-1-yl)-benzimidazole |
| 2 | Palladium-catalyzed coupling | Pd catalyst, base, phenyl linker precursor, inert atmosphere | 60–75 | Coupling of benzimidazole units via phenyl linker |
| 3 | Williamson ether synthesis | Phenol intermediate, 4-bromobutanoic acid ester, NaH, THF, 25 °C | 65–80 | Ether bond formation linking phenol and butanoic acid |
| 4 | Hydrolysis (if ester used) | NaOH aqueous solution, reflux | 90–95 | Conversion of ester to free acid |
| 5 | Purification | Recrystallization or preparative HPLC | — | Ensures high purity for biological testing |
Research Findings and Optimization Notes
Reaction yields : The SNAr substitution and ether formation steps are critical and sensitive to reaction conditions such as temperature, solvent, and base strength. Optimization of these parameters can improve yields and reduce by-products.
Catalyst choice : For coupling reactions, palladium catalysts with appropriate ligands (e.g., BINAP, Xantphos) enhance selectivity and yield.
Purity considerations : Due to the compound’s complexity, multiple purification steps may be necessary to remove regioisomers and unreacted starting materials.
Scalability : The synthetic route is amenable to scale-up with careful control of reaction parameters and purification protocols.
Environmental and safety aspects : Use of polar aprotic solvents and strong bases requires appropriate handling and waste management.
Chemical Reactions Analysis
Types of Reactions
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids primarily undergo substitution reactions due to the presence of reactive functional groups such as hydroxyl and amino groups. These reactions can be used to modify the dye for specific applications, such as conjugation to other molecules for targeted delivery .
Common Reagents and Conditions
Common reagents used in the reactions involving 4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids include sodium hydroxide, potassium carbonate, and various substituted benzaldehydes. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions are various substituted bisbenzimide compounds, which retain the fluorescent properties of the parent Hoechst 33258 dye. These products can be further modified to enhance their binding affinity and specificity towards DNA .
Scientific Research Applications
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids have a wide range of applications in scientific research, including:
DNA Staining: Used extensively in fluorescence microscopy and flow cytometry to stain DNA in living and fixed cells.
Cell Cycle Analysis: Employed to study cell cycle progression and identify different cell types based on DNA content and distribution.
Drug Delivery: Conjugated to various molecules for targeted drug delivery into tumors.
Molecular Probes: Used as starting compounds for the synthesis of more complex sensors and probes for intracellular targeting.
Mechanism of Action
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acids exert their effects by binding to the minor groove of DNA, specifically at A/T-rich regions. The binding involves van der Waals interactions and hydrogen bonding, which stabilize the complex. The positively charged N-methylpiperazine moieties of the dye interact with the negatively charged phosphate backbone of the DNA, enhancing the binding affinity . This interaction results in enhanced fluorescence, making the dye an excellent tool for DNA visualization .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations :
- The target compound’s dual benzimidazole-piperazine system distinguishes it from simpler analogs like Compound 16 , which lacks the piperazine group and has reduced structural complexity .
- Compared to Hoechst 34580, the butanoic acid substituent replaces the dimethylaniline group, likely altering DNA-binding affinity and solubility .
- Ester derivatives (e.g., CAS 402948-37-2) prioritize lipophilicity over solubility, suggesting divergent pharmacokinetic profiles .
Key Observations :
Key Observations :
- The target compound’s benzimidazole-piperazine core aligns with DNA-binding agents (e.g., Hoechst dyes) but lacks the chloroethyl groups of classical alkylating agents .
- Compound 16 ’s antibacterial activity highlights the role of the benzimidazole-carboxylic acid motif in disrupting microbial processes .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 16 | Hoechst 34580 | CAS 402948-37-2 |
|---|---|---|---|---|
| Solubility | High (carboxylic acid) | Moderate (carboxylic acid) | Low (dimethylaniline) | Low (ester) |
| LogP | ~2.5 (estimated) | ~1.8 | ~4.0 | ~3.2 |
| Bioavailability | Likely poor (polar carboxylate) | Moderate | High (lipophilic) | High (ester prodrug) |
| Metabolic Stability | Susceptible to glucuronidation | Stable | Stable (resistant to hydrolysis) | Hydrolyzed to active acid |
Biological Activity
4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data from various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core , which is known for its diverse biological activities. The presence of the methylpiperazine moiety enhances solubility and bioavailability, while the phenoxy group contributes to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₇Cl₃N₆O |
| Molecular Weight | 533.88 g/mol |
| IUPAC Name | 3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol; trihydrochloride |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzimidazole core can inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and potentially leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress and subsequent cell death.
Anticancer Activity
Research has shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of related compounds on K562 leukemia cells, demonstrating that certain derivatives triggered apoptosis through caspase activation and modulation of BAX and BIM gene expression .
Case Study :
A recent investigation into related benzimidazole compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism involved DNA damage via ROS generation and p53 pathway activation .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. In vitro studies have indicated that benzimidazole derivatives can inhibit the growth of various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
Research Findings
Several studies have highlighted the biological activities of benzimidazole derivatives:
- Cytotoxicity Studies : A study reported that benzimidazole derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 20 µM .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities of these compounds to the BCR-ABL protein, suggesting a mechanism for overcoming drug resistance in leukemia cells .
- In Vivo Studies : Animal model studies have shown that certain benzimidazole derivatives can reduce tumor growth significantly compared to controls, further supporting their potential as therapeutic agents .
Q & A
Q. Table 1: SAR of Key Derivatives
| Derivative | Substitution | DNA Kd (nM) | Cytotoxicity (IC50, µM) |
|---|---|---|---|
| Parent | None | 45 ± 2.1 | 18.3 ± 1.5 |
| A | 6-CF₃ | 22 ± 1.8 | 9.7 ± 0.9 |
| B | 4-Benzylpiperazine | 58 ± 3.2 | 25.1 ± 2.3 |
Q. How can computational modeling predict off-target interactions and metabolic stability?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic liabilities. MD simulations (GROMACS) assess binding stability in DNA complexes over 100 ns trajectories . QSAR models (e.g., Random Forest) correlate logP values with in vivo clearance rates. ADMET predictions (SwissADME) highlight risks like hERG channel inhibition, requiring patch-clamp validation .
Data Contradictions and Resolution
- Evidence Conflict : While emphasizes DNA binding as the primary mechanism, notes cytotoxicity in cancer cells independent of DNA interaction. Resolution involves mechanistic studies (e.g., CRISPR knockouts of DNA repair genes) to isolate pathways .
- Synthetic Yield Discrepancies : Yields for piperazine coupling vary between 60% () and 85% (), likely due to ligand purity (Xantphos vs. BINAP). Replication under inert atmospheres (N₂) improves consistency .
Authoritative Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
